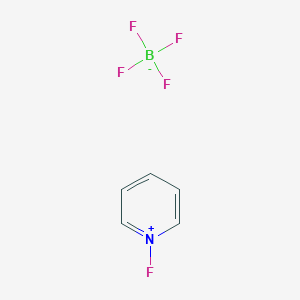

1-Fluoropyridinium tetrafluoroborate

Descripción

Propiedades

IUPAC Name |

1-fluoropyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN.BF4/c6-7-4-2-1-3-5-7;2-1(3,4)5/h1-5H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGQKECRKGMXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=[N+](C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369835 | |

| Record name | 1-Fluoropyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107264-09-5 | |

| Record name | Pyridinium, 1-fluoro-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107264-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoropyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoropyridinium Tetrafluoroborate [Fluorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Fluorination of Pyridine with Molecular Fluorine and Boron Trifluoride

The most established method for synthesizing 1-fluoropyridinium tetrafluoroborate involves the direct reaction of pyridine with molecular fluorine (F₂) in the presence of boron trifluoride (BF₃) or its etherate complex (BF₃·OEt₂). This approach, first reported by Umemoto et al., proceeds via the formation of a pyridine-BF₃ adduct, which is subsequently fluorinated at low temperatures (-40°C to +35°C) to yield the target compound . Key steps include:

-

Adduct Formation : Pyridine reacts with BF₃ to form a stable Lewis acid-base complex.

-

Fluorination : F₂ gas is introduced, displacing BF₃ and transferring a fluorine atom to the pyridinium nitrogen.

-

Salt Precipitation : The product precipitates as a white solid upon addition of NaBF₄ or BF₃·OEt₂, with yields exceeding 90% .

Advantages :

-

High purity (>95%) achievable via recrystallization from acetonitrile or methanol .

-

Scalable for industrial applications due to straightforward reagent handling .

Limitations :

-

Requires stringent temperature control to prevent side reactions .

-

Molecular fluorine’s toxicity and corrosivity necessitate specialized equipment .

Fluorination Using Pyridinium Poly(Hydrogen Fluoride) and Boron Oxides

An alternative route employs pyridinium poly(hydrogen fluoride) (PPHF) as both a fluorinating agent and proton source. When PPHF reacts with boric acid (H₃BO₃) or boron oxides (e.g., B₂O₃), it generates this compound alongside water . The reaction mechanism involves:

-

Acid-Base Reaction : PPHF protonates boron oxides, forming intermediate fluoroboric acid (HBF₄).

-

Salt Formation : HBF₄ combines with the fluoropyridinium cation derived from PPHF, yielding the final product .

Experimental Conditions :

-

Temperature : Room temperature (20–25°C).

-

Solvent : Chloroform or dichloromethane for product isolation.

Advantages :

Limitations :

-

PPHF’s hygroscopic nature complicates storage and handling.

Cesium Fluoroxysulfate-Mediated Fluorination

A less common but efficient method utilizes cesium fluoroxysulfate (CsSO₄F) as the fluorinating agent. This approach involves:

-

Oxidative Fluorination : CsSO₄F reacts with pyridine in acetonitrile, transferring a fluorine atom to the nitrogen.

-

Counterion Exchange : Addition of NaBF₄ replaces the sulfate counterion with tetrafluoroborate .

Key Data :

Advantages :

Limitations :

Synthesis via Halogen Exchange Reactions

Recent patents describe halogen exchange strategies using preformed pyridinium halides. For example, bis(pyridine)chloronium triflate reacts with AgBF₄ in dichloromethane, displacing chloride with tetrafluoroborate .

Mechanistic Insight :

Yield : 70–80% with >95% purity after column chromatography .

Advantages :

Limitations :

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each preparation method:

Mechanistic Considerations and Side Reactions

All methods share a common step: electrophilic fluorination of pyridine’s nitrogen atom. The N–F bond’s polarity (δ⁺ on nitrogen) drives this process, facilitated by Lewis acids like BF₃ . Side reactions include:

Análisis De Reacciones Químicas

1-Fluoropyridinium tetrafluoroborate undergoes various types of chemical reactions, including:

Electrophilic Fluorination: It acts as an electrophilic fluorinating reagent, introducing fluorine atoms into organic molecules. Common reagents used in these reactions include pyridine and tetrafluoroborate salts.

Controlled Potential Electrolysis: This reaction results in the formation of pyridine, 2-fluoropyridine, and 2-acetamidopyridine.

Substitution Reactions: It can participate in substitution reactions, where the fluorine atom is replaced by other nucleophiles under specific conditions.

Aplicaciones Científicas De Investigación

Electrophilic Fluorination

1-FPBF serves as an electrophilic fluorinating reagent , which is crucial in the synthesis of fluorinated organic compounds. The compound contains a nitrogen-fluorine double bond, making it highly reactive towards nucleophiles.

- Mechanism of Action : The controlled potential electrolysis of 1-FPBF can yield various pyridine derivatives, such as pyridine itself, 2-fluoropyridine, and 2-acetamidopyridine. This reaction showcases its utility in generating fluorinated compounds that are valuable in pharmaceutical chemistry and agrochemicals .

- Research Findings : A study published in the Journal of Electroanalytical Chemistry discusses the comparative electrophilic fluorinating capabilities of several N-fluorinated compounds, including 1-FPBF. It demonstrates that 1-FPBF exhibits high reactivity, making it suitable for selective fluorination processes .

Applications in Battery Materials

Recent research has explored the application of N-fluoropyridinium salts, including 1-FPBF, in the development of battery materials.

- Electrochemical Properties : The electrochemical properties of 1-FPBF allow it to participate in redox reactions that are beneficial for energy storage applications. Its ability to undergo controlled electrolysis can lead to the formation of useful byproducts that enhance battery performance .

- Case Studies : Investigations into the use of 1-FPBF in lithium-ion batteries have shown promising results, where it acts as a fluorine source to improve the electrochemical stability and capacity of cathode materials .

Drug Discovery and Development

The incorporation of fluorine into drug molecules can significantly enhance their pharmacological properties, such as metabolic stability and bioavailability.

- Fluorinated Drug Candidates : The electrophilic nature of 1-FPBF allows for the selective introduction of fluorine into various drug scaffolds. This capability is particularly advantageous in medicinal chemistry for developing new therapeutics with improved efficacy .

- Research Insights : Studies indicate that compounds synthesized using 1-FPBF exhibit enhanced biological activity compared to their non-fluorinated counterparts. This has led to increased interest in utilizing 1-FPBF within pharmaceutical research settings .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-fluoropyridinium tetrafluoroborate involves its role as an electrophilic fluorinating reagent. The nitrogen-fluorine double bond allows it to transfer a fluorine atom to various substrates, facilitating the formation of fluorinated organic compounds. This process often involves the formation of intermediate complexes, which then undergo further reactions to yield the final products .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Pyridinium-Based Ionic Liquids with Varied Substituents

Pyridinium salts with alkyl or methyl substituents exhibit distinct thermophysical properties compared to 1-fluoropyridinium tetrafluoroborate. For example:

Key findings:

- Substituent position : Methyl groups at the 2- or 3-position reduce viscosity and surface tension compared to unsubstituted 1-butylpyridinium tetrafluoroborate due to altered cation-anion interactions .

- Fluorine vs. alkyl groups : The electronegative fluorine atom in this compound increases polarity and reactivity in fluorination reactions compared to alkyl-substituted analogs, which prioritize thermal stability for use as ionic liquids .

Counterion Influence: Tetrafluoroborate vs. Triflate

The choice of counterion significantly impacts reactivity and stability:

| Property | This compound | 1-Fluoropyridinium Triflate |

|---|---|---|

| Solubility | High in polar aprotic solvents | Moderate |

| Hygroscopicity | Low | High |

| Fluorination Efficiency | Moderate | High |

| Thermal Stability | >150°C | ~100°C |

- Tetrafluoroborate : Offers superior thermal stability (>150°C) and lower hygroscopicity, making it preferable for long-term storage .

- Triflate : Higher fluorination efficiency due to the weakly coordinating triflate anion, but prone to decomposition at elevated temperatures .

Comparison with Other Fluorinating Agents

This compound is benchmarked against Selectfluor and N-fluorobenzenesulfonimide (NFSI):

Imidazolium-Based Ionic Liquids

Imidazolium salts like 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) differ in applications:

| Property | This compound | [EMIM][BF₄] |

|---|---|---|

| Primary Use | Fluorination reagent | Thermal fluid |

| Conductivity (298 K) | N/A | 1.4 S/cm |

| Thermal Stability | >150°C | ~400°C |

| Viscosity (298 K) | N/A | 37 mPa·s |

- Thermal fluids : Imidazolium salts excel in high-temperature applications (e.g., heat transfer) due to exceptional thermal stability and low vapor pressure .

- Reactivity : this compound is tailored for synthetic chemistry, whereas imidazolium salts are inert solvents .

Research Findings and Implications

This compound strikes a balance between stability and reactivity, outperforming triflate salts in shelf life and alkyl-substituted pyridinium salts in fluorination efficiency. Its tetrafluoroborate anion mitigates hygroscopicity, a critical advantage over NFSI and Selectfluor in humid environments. Future research should explore hybrid salts with mixed anions (e.g., BF₄⁻/OTf⁻) to optimize reactivity-stability trade-offs .

Actividad Biológica

1-Fluoropyridinium tetrafluoroborate (1-FPyBF4) is a specialized electrophilic fluorinating reagent that has gained attention in synthetic organic chemistry and medicinal chemistry due to its unique properties and applications. This compound serves as a precursor for synthesizing fluorinated organic molecules, which are crucial in pharmaceuticals and agrochemicals. The biological activity of 1-FPyBF4 arises from its ability to introduce fluorine into various substrates, enhancing their biological properties.

This compound is characterized by its stable structure, comprising a pyridinium cation and tetrafluoroborate anion. The electrophilic nature of the fluorine atom allows it to participate in nucleophilic substitution reactions, where it can effectively fluorinate target molecules.

- Molecular Formula : CHBFN

- Molar Mass : 184.90 g/mol

- Melting Point : 186-192 °C

The mechanism of action involves the formation of a reactive intermediate that facilitates the transfer of the fluorine atom to the substrate, resulting in the formation of fluorinated products. This process can be influenced by various factors such as solvent choice, temperature, and the presence of catalysts.

Biological Applications

1-FPyBF4 is primarily utilized in the synthesis of biologically active compounds, particularly in drug development. Fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and selectivity due to the unique properties imparted by the fluorine atom.

Case Studies

- Fluorination of β-Ketoesters : In a study by Sodeoka et al., 1-FPyBF4 was used for the enantioselective fluorination of β-ketoesters, achieving high yields and enantioselectivities (up to 94% ee) when combined with chiral palladium catalysts. This demonstrates its utility in synthesizing complex molecules with potential pharmaceutical applications .

- Electrophilic Fluorination Reactions : Research has shown that 1-FPyBF4 can effectively fluorinate various substrates under mild conditions, providing a valuable method for producing aryl fluorides from Grignard reagents with yields ranging from 30% to 83% depending on reaction conditions .

- Controlled Electrolysis Studies : Electrochemical studies have revealed that controlled potential electrolysis of 1-FPyBF4 yields pyridine and 2-fluoropyridine as primary products. This method highlights its role as a versatile reagent for generating fluorinated derivatives from simple precursors .

Comparative Analysis with Similar Compounds

To understand the distinctiveness of this compound, it is beneficial to compare it with similar electrophilic fluorinating agents:

| Compound Name | Electrophilic Nature | Applications | Yield Range |

|---|---|---|---|

| This compound | Strong | Drug synthesis, agrochemicals | 30% - 94% |

| N-Fluorobenzenesulfonimide (NFSI) | Moderate | General fluorination reactions | Varies by substrate |

| 2,6-Dichloro-1-fluoropyridinium Tetrafluoroborate | High | Targeted fluorination | Up to 82% |

This table illustrates that while all these compounds serve as electrophilic fluorinating agents, 1-FPyBF4 offers unique advantages in terms of yield and selectivity for specific substrates.

Q & A

Q. What are the primary synthetic routes for 1-fluoropyridinium tetrafluoroborate, and how do yields compare under varying conditions?

The most common synthesis involves direct fluorination of pyridine derivatives. A reported route using pyridine as a precursor achieves a yield of ~77% under optimized conditions, with fluorinating agents like N-fluoropyridinium salts facilitating the reaction . Alternative methods may involve counterion exchange (e.g., replacing bromide with tetrafluoroborate in ionic liquids) . Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity.

Q. What safety protocols are critical when handling this compound in the laboratory?

The compound is classified as acutely toxic (oral, dermal) and causes severe skin/eye corrosion. Mandatory precautions include:

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : <sup>19</sup>F and <sup>1</sup>H NMR to confirm fluorine substitution and cationic pyridinium structure .

- Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition typically observed near 300°C .

- Elemental analysis : Verify BF4<sup>−</sup> counterion composition .

Q. What solvents are compatible with this compound for electrochemical studies?

The compound exhibits high solubility in polar aprotic solvents like acetonitrile and acetone, but limited solubility in water or nonpolar solvents. Solvent choice impacts ionic conductivity in electrochemical setups .

Advanced Research Questions

Q. How does the positional isomerism of alkyl substituents on the pyridinium cation influence thermophysical properties?

Comparative studies of isomers (e.g., 1-butyl-2-methylpyridinium vs. 1-butyl-4-methylpyridinium tetrafluoroborate) reveal that substituent position affects:

Q. What role does the BF4<sup>−</sup> anion play in stabilizing enzymatic activity in ionic liquid media?

Molecular dynamics simulations show that BF4<sup>−</sup> interacts weakly with lipase active sites compared to Br<sup>−</sup>, reducing enzyme denaturation. However, its lower polarizability may decrease catalytic efficiency in certain hydrolysis reactions .

Q. How can this compound enhance CO2 capture in supported ionic liquid membranes (SILMs)?

The compound’s high CO2 solubility (Henry’s law coefficient: ~3.2 MPa at 303 K) and low O2 permeability make it suitable for gas separation membranes. Optimal performance requires tuning membrane porosity and ionic liquid loading .

Q. What methodological challenges arise in measuring thermal lens effects in this compound solutions?

Thermal lens spectroscopy at high pump power (>47 mW) reveals nonlinear optical behavior, but data interpretation requires correcting for solvent expansion and refractive index gradients. Dual-beam techniques improve signal-to-noise ratios .

Q. How do electrochemical properties of this compound compare to other ionic liquids in supercapacitor applications?

While its conductivity (~12 mS/cm at 298 K) is lower than imidazolium-based ionic liquids, its wider electrochemical window (>4.5 V) enables stable operation at higher voltages. Hybrid electrolytes with LiBF4 improve charge storage capacity .

Data Contradictions and Resolution

- Synthesis Yield Discrepancies : Reported yields (e.g., 77% vs. lower values in other studies) may stem from differences in fluorinating agent purity or reaction scale. Microfluidic systems improve reproducibility in continuous-flow syntheses .

- Thermal Stability : Decomposition temperatures vary (296–300°C vs. 290°C ), likely due to moisture content or analytical method sensitivity. TGA under inert atmospheres provides more reliable data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.